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Abstract

Difluoroacetic anhydride ((CF2zHCO)20) is a highly reactive fluorinated chemical intermediate
that serves as a crucial reagent in modern organic synthesis. Its utility lies in its ability to
efficiently introduce the difluoroacetyl moiety into a wide range of molecules, a functional group
that can significantly modulate the physicochemical and biological properties of the parent
compound. This technical guide provides an in-depth overview of the chemical properties,
structure, and synthetic methodologies of difluoroacetic anhydride, with a particular focus on
its applications in pharmaceutical and agrochemical research and development. While
experimental spectroscopic and precise structural data are not readily available in public
databases, this document compiles known physical properties and presents predicted
spectroscopic characteristics and a modeled molecular structure to aid researchers in their
work with this versatile reagent.

Chemical Properties and Structure

Difluoroacetic anhydride is a colorless to light yellow liquid with a pungent odor. It is highly
corrosive and moisture-sensitive, readily hydrolyzing to difluoroacetic acid. It is soluble in many
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common organic solvents.

Physicochemical Properties

A summary of the key physicochemical properties of difluoroacetic anhydride is presented in
Table 1. These values have been compiled from various chemical suppliers and databases.

Property Value Reference(s)
Molecular Formula CaH2F40s3 [1112]
Molecular Weight 174.05 g/mol [1][2]
Appearance Colorless to light yellow liquid [2]

Density 1.4-1.6g/mLat?25°C [2]

Boiling Point 94 - 127 °C [2]

Refractive Index ~1.34 [2]

Flash Point 11°C [2]

CAS Number 401-67-2 [1][3]

Chemical Structure

The chemical structure of difluoroacetic anhydride consists of two difluoroacetyl groups
linked by an oxygen atom. The presence of the highly electronegative fluorine atoms
significantly influences the reactivity of the carbonyl carbons, making them highly susceptible to
nucleophilic attack.

Note on Structural Data: Experimental data from techniques such as X-ray crystallography or
gas-phase electron diffraction for difluoroacetic anhydride are not publicly available. The
provided structural representation and parameters are based on computational modeling and
comparison with analogous molecules.

A 3D representation of the molecule can be generated from its SMILES string:
O=C(OC(=0O)C(F)F)C(F)F.

Figure 1. 2D Structure of Difluoroacetic Anhydride
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Based on VSEPR theory and typical bond lengths and angles for similar functional groups, the
geometry around the carbonyl carbons is expected to be trigonal planar, and the C-O-C bond
angle of the anhydride linkage is likely to be around 110-120°.

Spectroscopic Properties

Note on Spectroscopic Data: No experimentally determined spectra for difluoroacetic
anhydride are readily available in public spectral databases. The following information is
based on predictions from computational software and analysis of analogous compounds.
Researchers should perform their own analytical characterization for confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: A single signal is predicted for the two equivalent protons on the a-carbons. This
signal is expected to be a triplet due to coupling with the two adjacent fluorine atoms. The
chemical shift would likely be in the region of 6.0-7.0 ppm, downfield due to the deshielding
effects of the fluorine atoms and the carbonyl groups.

e 13C NMR: Two distinct signals are predicted. The carbonyl carbon signal is expected in the
range of 160-170 ppm. The a-carbon, bonded to two fluorine atoms, would appear as a
triplet further upfield, likely in the 105-115 ppm region.

Infrared (IR) Spectroscopy

The IR spectrum of difluoroacetic anhydride is expected to show strong characteristic
absorption bands for the C=0 and C-F bonds. Key predicted absorptions are listed in Table 2.
Anhydrides typically show two carbonyl stretching bands due to symmetric and asymmetric
stretching modes.

. Predicted Absorption .
Functional Group Intensity
Range (cm™?)

C=0 Stretch (asymmetric) 1820 - 1800 Strong
C=0 Stretch (symmetric) 1760 - 1740 Strong
C-F Stretch 1350 - 1100 Strong, multiple bands
C-O Stretch 1100 - 1000 Strong
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Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M*) at m/z 174
would be expected, although it may be weak due to the lability of the anhydride linkage.
Common fragmentation pathways would likely involve the loss of a difluoroacetyl radical
(CHF2COQe, m/z 77) or carbon dioxide (COz, m/z 44). A prominent peak at m/z 77 corresponding
to the difluoroacetyl cation ((CHF2CO]*) is anticipated.

Experimental Protocols: Synthesis of Difluoroacetic
Anhydride

Difluoroacetic anhydride is typically synthesized by the dehydration of difluoroacetic acid. A
common and effective dehydrating agent for this transformation is phosphorus pentoxide
(P4O10). Below are representative experimental protocols adapted from the patent literature.

Synthesis via Dehydration with Phosphorus Pentoxide

This protocol describes a general method for the synthesis of difluoroacetic anhydride.

Reactants Products
Reaction
Phosphorus Pentoxide Metaphosphoric Acid
] ’/"
Dehydration
| [T
Difluoroacetic Acid Difluoroacetic Anhydride

Click to download full resolution via product page

Figure 2. Synthesis of Difluoroacetic Anhydride

Materials:
o Difluoroacetic acid

e Phosphorus pentoxide (P2O10)
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Anhydrous solvent (e.g., dichloromethane, dichloroethane)

Dispersing agent (optional, e.g., anhydrous magnesium sulfate)

Procedure:

To a dry, four-necked flask equipped with a mechanical stirrer, a condenser, a dropping
funnel, and a nitrogen inlet, add the anhydrous solvent.

Under a nitrogen atmosphere, add phosphorus pentoxide and, if used, the dispersing agent
to the solvent with stirring.

Slowly add difluoroacetic acid to the stirred suspension via the dropping funnel. The molar
ratio of difluoroacetic acid to phosphorus pentoxide is typically between 3:1 and 4:1.

After the addition is complete, heat the reaction mixture to reflux (typically 40-50 °C
depending on the solvent) and maintain for several hours (e.g., 12 hours).

Monitor the reaction progress by a suitable analytical method (e.g., GC or NMR) until the
consumption of difluoroacetic acid is complete or has reached a desired level.

Cool the reaction mixture to room temperature.
Filter the mixture to remove the solid phosphoric acid byproducts.
Concentrate the filtrate under reduced pressure to remove the solvent.

Purify the crude difluoroacetic anhydride by fractional distillation under reduced pressure
to yield the final product.

Applications in Drug Development and Research

The primary application of difluoroacetic anhydride is as a difluoroacetylating agent. The

introduction of a difluoroacetyl group can significantly alter the properties of a molecule,

including its lipophilicity, metabolic stability, and binding affinity to biological targets.

Role in Medicinal Chemistry
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In drug development, the difluoromethyl group (CHF2) is often used as a bioisostere for a
hydroxyl or thiol group, and can also serve as a more lipophilic and metabolically stable
alternative to a hydroxymethyl or methoxy group. Difluoroacetic anhydride provides a direct
route to introduce the difluoroacetyl group, which can then be further transformed into other
difluoromethyl-containing functionalities. This strategy has been employed in the synthesis of
various bioactive molecules, including enzyme inhibitors and receptor modulators.

Agrochemical Synthesis

Similar to its role in pharmaceuticals, difluoroacetic anhydride is used in the synthesis of
novel pesticides and herbicides. The incorporation of fluorine atoms can enhance the efficacy
and selectivity of these agrochemicals.

Materials Science

Difluoroacetic anhydride is also utilized in the synthesis of fluorinated polymers and other
advanced materials. These materials often exhibit unique properties such as enhanced thermal
stability, chemical resistance, and specific optical or electronic characteristics.

Difluoroacetic Anhydride
Difluoroacetylation Diﬂuoroacetylmonomer Synthesis

Applications
v

J Pharmaceuticals | Agrochemicals Materials Science L

<
Enzyme Inhibitors Receptor Modulators Fluoropolymers Specialty Chemicals
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Figure 3. Applications of Difluoroacetic Anhydride
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Safety and Handling

Difluoroacetic anhydride is a hazardous chemical and should be handled with appropriate
safety precautions in a well-ventilated fume hood. It is corrosive and can cause severe skin
burns and eye damage. It is also combustible. Personal protective equipment, including
chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times. Due to
its moisture sensitivity, it should be stored under an inert atmosphere in a cool, dry place away
from water and strong oxidizing agents.

Conclusion

Difluoroacetic anhydride is a valuable and versatile reagent for the introduction of the
difluoroacetyl group in organic synthesis. Its importance in the development of new
pharmaceuticals, agrochemicals, and advanced materials is well-established. While a
comprehensive experimental dataset for its spectroscopic and structural properties is currently
lacking in the public domain, this guide provides a consolidated overview of its known chemical
and physical properties, along with detailed synthetic protocols. It is anticipated that as the use
of this reagent continues to grow, more detailed characterization data will become available to
the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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